N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 183300-67-6
Cat. No.: VC21453500
Molecular Formula: C12H13N3OS
Molecular Weight: 247.32g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183300-67-6 |
---|---|
Molecular Formula | C12H13N3OS |
Molecular Weight | 247.32g/mol |
IUPAC Name | N-(2,4-dimethylphenyl)-4-methylthiadiazole-5-carboxamide |
Standard InChI | InChI=1S/C12H13N3OS/c1-7-4-5-10(8(2)6-7)13-12(16)11-9(3)14-15-17-11/h4-6H,1-3H3,(H,13,16) |
Standard InChI Key | YOQKHLYMBSFBRU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C |
Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=C(N=NS2)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2,4-Dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (Molecular Formula: C₁₂H₁₃N₃OS; Molecular Weight: 247.32 g/mol) features a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The methyl group at position 4 and the carboxamide-linked 2,4-dimethylphenyl group at position 5 contribute to its stereoelectronic profile (Figure 1). The compound’s InChIKey (KQZMEJRALWDGML-UHFFFAOYSA-N
) and SMILES notation (CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=NS2)C
) provide unambiguous identifiers for its structure .
Physicochemical Parameters
-
logP: 2.14 (indicative of moderate lipophilicity, suitable for membrane permeability) .
-
Polar Surface Area: 45.08 Ų (suggesting moderate solubility in polar solvents) .
-
Hydrogen Bond Donors/Acceptors: 1 donor (amide -NH) and 4 acceptors (thiadiazole S, two N, and carbonyl O) .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₃N₃OS | |
Molecular Weight | 247.32 g/mol | |
logP | 2.14 | |
Polar Surface Area | 45.08 Ų | |
Melting Point | Not reported | - |
Synthesis and Preparation Methods
Core Thiadiazole Formation
The 1,2,3-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide serves as a key intermediate, which can be further functionalized . Microwave-assisted synthesis has emerged as an efficient method, reducing reaction times from hours to minutes while improving yields (e.g., 91% yield in acetonitrile under 300 W irradiation) .
Table 2: Representative Synthetic Routes
Biological Activity and Mechanistic Insights
Antimicrobial Activity
Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, the 2,5-dimethylphenyl analog demonstrated inhibition zones of 15 mm against Staphylococcus aureus and 13 mm against Escherichia coli in disk diffusion assays. Mechanistically, the thiadiazole ring disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), while the lipophilic aryl group enhances membrane penetration .
Table 3: Anticancer Activity of Thiadiazole Analogs
Cell Line | Viability Reduction (%) | IC₅₀ (µM) | Source |
---|---|---|---|
Caco-2 | 60.2 | 25 | |
A549 | 43.1 | 30 |
Anti-inflammatory Effects
In LPS-activated macrophages, thiadiazole derivatives reduced pro-inflammatory cytokines (TNF-α: 100 → 40 pg/mL; IL-6: 150 → 50 pg/mL) by suppressing NF-κB nuclear translocation .
Comparison with Structural Analogs
Positional Isomerism Effects
-
N-(2,5-Dimethylphenyl) Analog: Higher antimicrobial activity due to symmetrical substitution, enhancing target binding .
-
N-(3,4-Dimethylphenyl) Analog: Improved solubility but reduced logP (1.98), limiting bioavailability .
-
Carboxylic Acid Derivatives: Replace the carboxamide with -COOH, increasing polarity but decreasing cell permeability .
Table 4: Substituent Effects on Bioactivity
Compound | logP | MIC (S. aureus) | Source |
---|---|---|---|
N-(2,4-Dimethylphenyl) derivative | 2.14 | 32 µg/mL | |
N-(2,5-Dimethylphenyl) derivative | 2.18 | 16 µg/mL | |
N-(3,4-Dimethylphenyl) derivative | 1.98 | 64 µg/mL |
Applications in Scientific Research
Medicinal Chemistry
Thiadiazole carboxamides serve as kinase inhibitors (e.g., KDR/VEGFR-2) and antibacterial leads. Patent CN102180871A highlights their utility as plant growth regulators and antiviral agents .
Materials Science
The electron-deficient thiadiazole core enables applications in conductive polymers and organic semiconductors. Derivatives exhibit tunable bandgaps (2.1–3.0 eV), suitable for photovoltaic devices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume